Diphenylmethyl Mesylate (Technical Grade)

Description

BenchChem offers high-quality Diphenylmethyl Mesylate (Technical Grade) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diphenylmethyl Mesylate (Technical Grade) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

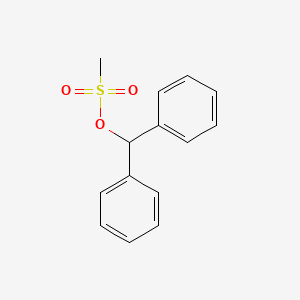

2D Structure

3D Structure

Properties

CAS No. |

135513-20-1 |

|---|---|

Molecular Formula |

C14H14O3S |

Molecular Weight |

262.33 g/mol |

IUPAC Name |

benzhydryl methanesulfonate |

InChI |

InChI=1S/C14H14O3S/c1-18(15,16)17-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3 |

InChI Key |

QKVUIWDHQSAFHI-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Historical Context and Evolution of Organosulfonate Ester Chemistry

The journey of organosulfonate esters is deeply rooted in the broader history of ester chemistry and the fundamental principles of reaction mechanisms. The term "ester" itself was coined in 1848 by the German chemist Leopold Gmelin, likely as a contraction of the German "Essigäther," meaning acetic ether. thoughtco.combritannica.com Initially, the term was used more broadly than in modern nomenclature. stackexchange.com

The true value of specific ester classes, particularly organosulfonate esters, became evident with the development of mechanistic organic chemistry in the 20th century. nih.gov Chemists recognized that the efficiency of nucleophilic substitution reactions, a cornerstone of organic synthesis, heavily depends on the nature of the "leaving group." By the mid-1960s, the term "leaving group" was firmly established in the chemical lexicon. nih.gov

In this context, organosulfonate esters emerged as indispensable tools. nih.gov They are esters of sulfonic acids (R-S(=O)₂-OH) and are prized for their exceptional leaving group ability. eurjchem.com The sulfonate anion is highly stabilized by resonance, making it very weak base and thus an excellent leaving group. This high reactivity facilitates nucleophilic attack at the associated carbon atom, often leading to higher yields and milder reaction conditions compared to other leaving groups like halides. nih.gov The relative reactivity of common leaving groups underscores the superiority of sulfonates. nih.gov

Table 1: Relative Reactivity of Common Leaving Groups in Nucleophilic Substitution

| Leaving Group Class | Relative Reactivity |

|---|---|

| Substituted Benzoates | 1 |

| Halides | ~10⁴–10⁶ |

| Sulfonates | ~10¹⁰–10¹² |

| Perfluoroalkane sulfonates | ~10¹⁵–10¹⁶ |

Data sourced from a comparative analysis of leaving group nucleofugality. nih.gov

The evolution of organosulfonate chemistry has been marked by the design of novel sulfonates to enhance reaction rates, improve selectivity, and suppress unwanted side reactions. nih.govacs.org This continuous innovation highlights the central role of organosulfonate esters in enabling complex molecular construction. eurjchem.comresearchgate.net

The Significance of the Diphenylmethyl Benzhydryl Moiety in Organic Synthesis and Chemical Transformations

The diphenylmethyl group, commonly known as the benzhydryl group, is a prominent structural motif in organic chemistry. wikipedia.org It consists of a methane (B114726) core where two hydrogen atoms are replaced by phenyl groups. wikipedia.orgchemicalbook.com This structure imparts unique chemical properties and has made it a valuable component in a wide array of applications. pharmaguideline.comwikipedia.orgnih.gov

The significance of the benzhydryl moiety can be attributed to several factors:

Steric Bulk: The two phenyl rings provide significant steric hindrance, which can be exploited to control the stereochemistry of reactions.

Electronic Effects: The phenyl groups stabilize adjacent carbocations or radicals through resonance, influencing the reactivity of the molecule. The methylene (B1212753) proton of the benzhydryl group is mildly acidic (pKa ≈ 32.2) and can be deprotonated to form a stable carbanion, which can then be used in further synthetic transformations. wikipedia.org

Pharmacological Activity: The benzhydryl group is a common structural feature in many biologically active compounds and pharmaceuticals. Its presence is often associated with a range of therapeutic effects. acs.orgmdpi.com

The versatility of the benzhydryl moiety is evident in its diverse applications across different fields of chemical science.

Table 2: Selected Applications of the Diphenylmethyl (Benzhydryl) Moiety

| Field of Application | Specific Use | Reference |

|---|---|---|

| Materials Science | Synthesis of luminogens for Aggregation-Induced Emission (AIE) | pharmaguideline.comslideshare.net |

| Polymer Chemistry | Precursor to polymerization initiators like diphenylmethyl potassium (DPMK) | chemicalbook.compharmaguideline.com |

| Medicinal Chemistry | Core scaffold in numerous bioactive compounds, including antihistamines, anticancer, and antiviral agents | acs.orgmdpi.com |

| Agrochemicals | Used in the synthesis of certain pesticides and insecticides | pharmaguideline.com |

The synthesis of the parent compound, diphenylmethane, is typically achieved via a Friedel-Crafts alkylation of benzene (B151609) with benzyl (B1604629) chloride using a Lewis acid catalyst. wikipedia.orgchemicalbook.com The widespread incorporation of this moiety into complex molecules underscores its strategic importance in modern organic synthesis. mdpi.com

Strategic Importance of Diphenylmethyl Mesylate As a Versatile Synthetic Intermediate and Research Probe

Modern Approaches to the Mesylation of Diphenylmethanol (B121723)

The conversion of an alcohol to a sulfonate ester, such as a mesylate, is a fundamental transformation that renders the hydroxyl group a better leaving group for subsequent nucleophilic substitution or elimination reactions. periodicchemistry.commasterorganicchemistry.com The mesylation of diphenylmethanol, a secondary alcohol, is typically achieved through its reaction with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base. commonorganicchemistry.com

A common and highly efficient procedure involves dissolving the alcohol (diphenylmethanol) in an aprotic solvent like dichloromethane (B109758) (DCM) with a molar excess of a tertiary amine base, such as triethylamine (B128534) (TEA) or pyridine (B92270). commonorganicchemistry.commdma.ch The mixture is cooled, typically to between 0°C and -10°C, before a slight excess of methanesulfonyl chloride is added slowly. mdma.ch The base neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing it from causing side reactions. masterorganicchemistry.com This method is rapid, with reaction times often as short as 10-15 minutes after the addition of the sulfonyl chloride, and generally results in high yields of the desired mesylate ester. mdma.ch

An alternative reagent is methanesulfonic anhydride (B1165640), (MeSO₂)₂O, which can be used under similar conditions. commonorganicchemistry.com A key advantage of using the anhydride is that it eliminates the possibility of forming the corresponding alkyl chloride as a side product, which can occur when using methanesulfonyl chloride. commonorganicchemistry.com

Recent developments in green chemistry have explored water as a solvent for sulfonylations. One such method for primary alcohols uses potassium hydroxide (B78521) (KOH) and a catalytic amount of a lipophilic tertiary amine, with the pH carefully controlled. researchgate.net However, this protocol has shown low yields for secondary alcohols like 3-octanol, suggesting that for substrates such as diphenylmethanol, anhydrous organic solvents remain the more efficient choice. researchgate.net

The table below summarizes a highly effective, rapid, and broadly applicable procedure for the synthesis of mesylates from various alcohols, demonstrating the efficiency of the methanesulfonyl chloride/triethylamine system.

| Alcohol Substrate | Reaction Time (after MsCl addition) | Reported Yield |

| Benzyl Alcohol | 10-15 min | >95% Esterified |

| Cyclohexanol | 10-15 min | >95% Esterified |

| 1-Octanol | 10-15 min | >95% Esterified |

| Propargyl alcohol | 10-15 min | >95% Esterified |

| Data derived from a general procedure for mesylate synthesis applicable to diphenylmethanol. mdma.ch |

Convergent and Divergent Synthetic Routes to Benzhydryl Precursors

The synthesis of benzhydryl compounds often begins with the preparation of the core precursor, diphenylmethanol. Several convergent synthetic strategies exist for this purpose. A classic and widely used method is the reduction of benzophenone (B1666685). This can be accomplished using various reducing agents, including sodium borohydride (B1222165) in an alcoholic solvent like methanol (B129727) or ethanol, or with zinc dust in an alkaline solution. sciencemadness.orgpitt.edu Another prominent convergent route is the Grignard reaction, where phenylmagnesium bromide is reacted with benzaldehyde (B42025) to form the diphenylmethanol product after an aqueous workup. sciencemadness.org

A more recent convergent approach allows for the direct synthesis of diphenylmethanol derivatives from substituted benzenes and chloroform (B151607) (CHCl₃) via an AlCl₃-mediated Friedel-Crafts alkylation. nih.govresearchgate.net In this process, the initial product, a diarylchloromethane-AlCl₃ complex, is hydrolyzed using alumina (B75360) to yield the corresponding diphenylmethanol derivative selectively and in high yield. nih.gov

Divergent synthesis provides a strategy to generate a library of related compounds from a common intermediate. wikipedia.org Diphenylmethyl mesylate is an excellent starting point for such a strategy. Once synthesized, its reactive mesylate group can be displaced by a wide array of nucleophiles to create a diverse family of benzhydryl compounds, each with different functional groups and potential applications. This approach starts from a central core (diphenylmethyl mesylate) and branches out, allowing for the efficient creation of molecular diversity. wikipedia.org

Mechanistic Considerations in the Formation of Diphenylmethyl Mesylate and Analogues

The formation of a sulfonate ester, such as diphenylmethyl mesylate from diphenylmethanol, proceeds via a nucleophilic substitution mechanism at the sulfur atom of the sulfonyl chloride. youtube.com The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic sulfur center of methanesulfonyl chloride. This attack leads to the displacement of the chloride leaving group. masterorganicchemistry.comyoutube.com

A base, typically a tertiary amine like pyridine or triethylamine, is included in the reaction mixture. Its primary role is to act as a Brønsted base, deprotonating the intermediate oxonium ion that forms after the alcohol attacks the sulfonyl chloride. youtube.com This neutralization step yields the final, neutral sulfonate ester product and the hydrochloride salt of the amine.

Crucially, in this mechanism, the carbon-oxygen (C-O) bond of the alcohol is not broken. libretexts.org This means that if the alcohol's carbinol carbon is a stereocenter, its configuration is retained in the resulting mesylate product. This stereochemical retention is a key feature of this transformation.

For mesylations using methanesulfonyl chloride, an alternative mechanism involving a "sulfene" intermediate (H₂C=SO₂) can occur under specific basic conditions (pH > 6.7). echemi.com This pathway involves the base abstracting an α-hydrogen from the methanesulfonyl chloride to form the highly reactive sulfene, which is then trapped by the alcohol. However, for synthetic purposes, the direct nucleophilic substitution pathway is generally favored and operative under the standard conditions using triethylamine or pyridine. youtube.comechemi.com The stability of the benzhydryl cation makes secondary reactions possible under acidic conditions, but the use of a non-nucleophilic base in the standard mesylation procedure effectively prevents Sₙ1-type side reactions involving the carbinol carbon. libretexts.org

Development of Stereoselective and Enantioselective Protocols for Benzhydryl Mesylate Derivatives

Stereochemical control is a critical aspect of modern organic synthesis. The synthesis of specific stereoisomers of benzhydryl mesylate derivatives relies on establishing chirality either in the precursor alcohol or during the mesylation step itself.

As noted previously, the standard mesylation of a chiral alcohol is a stereospecific reaction that proceeds with retention of configuration at the carbinol carbon. masterorganicchemistry.comlibretexts.org This is because the C-O bond of the alcohol remains intact throughout the transformation. Therefore, if an enantiomerically pure sample of a chiral benzhydryl alcohol is used as the starting material, the corresponding enantiomerically pure benzhydryl mesylate will be produced. This makes the asymmetric synthesis of the alcohol precursor a primary strategy for obtaining chiral mesylates.

The development of enantioselective protocols focuses on creating the chiral alcohol from a prochiral precursor. For example, the asymmetric reduction of a substituted benzophenone using chiral catalysts can yield an enantiomerically enriched benzhydryl alcohol, which can then be converted to its mesylate with its stereochemistry preserved.

While direct enantioselective mesylation of a prochiral or racemic alcohol is a more advanced challenge, the principles of asymmetric synthesis offer potential pathways. Such a protocol would likely involve a chiral catalyst that could differentiate between two enantiotopic groups or enantiomers. For instance, in a related field, the stereoselective Strecker synthesis has been achieved using a chiral benzhydrylamine derivative, where the slight difference between a phenyl and an o-tolyl group was sufficient to induce high diastereoselectivity (>99.5% de). nih.gov This highlights how a chiral scaffold within the benzhydryl system can effectively control the stereochemical outcome of a reaction.

Optimization of Reaction Conditions for Enhanced Chemical Yield and Process Efficiency in Mesylate Synthesis

Optimizing reaction conditions is essential for maximizing product yield, minimizing reaction time, and ensuring process efficiency and scalability. For the synthesis of diphenylmethyl mesylate, several parameters are critical.

A highly efficient and optimized protocol for mesylation involves the use of methanesulfonyl chloride with triethylamine (TEA) in dichloromethane (DCM) at reduced temperatures. mdma.ch The key optimized parameters are:

Temperature: Conducting the reaction at low temperatures (0°C to -10°C) is crucial. It controls the reaction rate and suppresses potential side reactions, such as the formation of the corresponding diphenylmethyl chloride via substitution by the chloride ion byproduct. mdma.ch

Stoichiometry: A slight excess of methanesulfonyl chloride (e.g., 1.1 equivalents) ensures complete conversion of the alcohol. A larger excess of the base (e.g., 1.5 equivalents of TEA) is used to fully neutralize the HCl generated, driving the reaction to completion and preventing acid-catalyzed degradation of the product. mdma.ch

Solvent: An aprotic and non-nucleophilic solvent like dichloromethane (DCM) is ideal as it dissolves the reagents well without interfering in the reaction. commonorganicchemistry.commdma.ch

Reaction Time: This optimized procedure is remarkably rapid. The reaction is often complete within 10 to 15 minutes following the addition of the mesyl chloride, making it highly efficient. mdma.ch

Workup: The workup procedure is designed to effectively remove unreacted reagents and byproducts. It typically involves sequential washes with ice water, cold dilute acid (e.g., 10% HCl) to remove excess TEA, a basic solution (e.g., saturated sodium bicarbonate) to remove any remaining acid, and finally a brine wash before drying the organic phase. mdma.ch

This systematic optimization leads to near-quantitative esterification (>95%) for a variety of alcohols, indicating its robustness and applicability for producing diphenylmethyl mesylate with high chemical yield and purity. mdma.ch

Elucidation of Nucleophilic Substitution (SN1 and SN2) Pathways for the Mesylate Leaving Group

Diphenylmethyl mesylate, featuring a diphenylmethyl (also known as benzhydryl) group attached to a mesylate leaving group, is a substrate that can undergo nucleophilic substitution through both SN1 and SN2 pathways. The mesylate anion (CH₃SO₃⁻) is an excellent leaving group because it is the conjugate base of a strong acid (methanesulfonic acid), and its negative charge is well-stabilized through resonance. The choice between the SN1 and SN2 mechanism is delicately balanced and depends on several factors, including the stability of the resulting carbocation, the nature of the nucleophile, and the properties of the solvent. organic-chemistry.orglibretexts.org

The SN1 (Substitution Nucleophilic Unimolecular) mechanism involves a two-step process. masterorganicchemistry.com First, the leaving group departs to form a carbocation intermediate, which is the rate-determining step. masterorganicchemistry.comyoutube.com Second, the nucleophile attacks the planar carbocation. organic-chemistry.org This pathway is favored for diphenylmethyl mesylate due to the significant stability of the intermediate benzhydryl carbocation. libretexts.org

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. organic-chemistry.orgmasterorganicchemistry.com This pathway results in an inversion of stereochemistry at the reaction center. organic-chemistry.org For diphenylmethyl mesylate, the SN2 pathway is sterically hindered by the two bulky phenyl groups, but it can be promoted by using a high concentration of a strong nucleophile in a polar aprotic solvent. libretexts.orgyoutube.com

Formation, Stability, and Reactivity of Benzhydryl Carbocation Intermediates

The propensity of diphenylmethyl mesylate to react via the SN1 pathway is largely due to the stability of the benzhydryl carbocation (also called diphenylmethyl cation). This carbocation is a secondary carbocation, but its stability is greatly enhanced by resonance. libretexts.org The positive charge is delocalized over the two phenyl rings, spreading the charge across multiple carbon atoms and significantly stabilizing the intermediate. libretexts.orgmasterorganicchemistry.com This resonance stabilization lowers the activation energy for its formation, making the SN1 pathway kinetically accessible. libretexts.org

The stability of carbocations is a critical factor in determining the rate of SN1 reactions. masterorganicchemistry.com Generally, stability increases in the order of methyl < primary < secondary < tertiary. However, resonance-stabilized carbocations like benzyl and benzhydryl are exceptionally stable, often comparable to or even exceeding the stability of tertiary carbocations. libretexts.orgmasterorganicchemistry.com

| Carbocation Type | Relative Stability | Key Stabilizing Factor(s) |

| Methyl (CH₃⁺) | Least Stable | None |

| Primary (RCH₂⁺) | Low | Inductive Effect, Hyperconjugation |

| Secondary (R₂CH⁺) | Moderate | Inductive Effect, Hyperconjugation |

| Benzhydryl ((C₆H₅)₂CH⁺) | Very High | Resonance, Inductive Effect |

| Tertiary (R₃C⁺) | High | Inductive Effect, Hyperconjugation |

| Trityl ((C₆H₅)₃C⁺) | Exceptionally Stable | Resonance, Inductive Effect |

This table illustrates the relative stability of the benzhydryl carbocation compared to other common carbocations.

The reactivity of the benzhydryl carbocation is characterized by its electrophilicity. nih.govacs.org Once formed, this planar intermediate can be attacked by nucleophiles from either face, which, if the starting material were chiral, would lead to a racemic mixture of products. organic-chemistry.org The rate of reaction with various nucleophiles is a measure of the carbocation's electrophilicity. acs.org

Influence of Solvent Properties and Ion-Pairing Phenomena on Reaction Mechanism and Stereochemistry

The choice of solvent plays a pivotal role in directing the reaction of diphenylmethyl mesylate towards either an SN1 or SN2 pathway. wikipedia.org Solvents influence the reaction by solvating the reactants, transition states, and intermediates. numberanalytics.com

Polar protic solvents , such as water, alcohols (methanol, ethanol), and carboxylic acids, have O-H or N-H bonds and are capable of hydrogen bonding. youtube.comlibretexts.org These solvents are particularly effective at stabilizing both the departing mesylate anion and the benzhydryl carbocation intermediate in an SN1 reaction. By solvating the carbocation, they lower the energy of the transition state leading to its formation, thereby accelerating the SN1 reaction rate. libretexts.org Therefore, polar protic solvents strongly favor the SN1 mechanism. libretexts.org

Polar aprotic solvents , such as acetone, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (ACN), possess dipole moments but lack O-H or N-H bonds. youtube.comlibretexts.org They can solvate cations well but are less effective at solvating anions. libretexts.org In an SN2 reaction, a "naked," poorly solvated, and thus more reactive nucleophile is desired. youtube.com Polar aprotic solvents enhance the nucleophilicity of anionic nucleophiles, favoring the bimolecular SN2 pathway. libretexts.org

| Solvent Type | Examples | Effect on SN1 | Effect on SN2 |

| Polar Protic | Water (H₂O), Ethanol (EtOH) | Favored (stabilizes carbocation and leaving group) | Disfavored (solvates and weakens nucleophile) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Disfavored | Favored (enhances nucleophile reactivity) |

| Nonpolar | Hexane, Toluene | Disfavored | Disfavored |

This table summarizes the influence of different solvent types on SN1 and SN2 reaction pathways.

Ion-pairing can also affect the reaction mechanism. In less polar solvents or at high concentrations, the initially formed benzhydryl carbocation and the mesylate anion can exist as a tight ion pair. This can influence the stereochemical outcome of the reaction. If the nucleophile attacks the ion pair from the side opposite the leaving group, inversion of configuration may be observed, even in a nominally SN1 reaction. If the leaving group diffuses away to form a solvent-separated ion pair or a free carbocation before nucleophilic attack, racemization is more likely. acs.org

Competing Elimination Reaction Pathways and Their Mechanistic Control

In addition to substitution, diphenylmethyl mesylate can undergo elimination reactions, typically E1 or E2, which compete with the SN1 and SN2 pathways. libretexts.org In an elimination reaction, a proton from a carbon adjacent to the electrophilic center is removed, and the leaving group is expelled to form an alkene. For diphenylmethyl mesylate, the product would be 1,1-diphenyl-ethene.

The E1 (Elimination Unimolecular) mechanism proceeds through the same carbocation intermediate as the SN1 reaction. openstax.org After the formation of the benzhydryl carbocation, a weak base (which can be the solvent) abstracts a proton from an adjacent carbon, leading to the formation of a double bond. E1 reactions are favored by the same conditions as SN1 reactions: a good leaving group, a stable carbocation, a weak base/nucleophile, and a polar protic solvent. libretexts.org

The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process where a strong base removes a proton simultaneously with the departure of the leaving group. libretexts.orglibretexts.org This pathway is favored by strong, sterically hindered bases (which are poor nucleophiles) and is competitive with the SN2 reaction. libretexts.org

Control over the substitution/elimination competition can be achieved by carefully selecting the reaction conditions.

Nature of the Base/Nucleophile: Strong, non-bulky nucleophiles (e.g., I⁻, N₃⁻) favor substitution (SN2). Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor elimination (E2). Weak bases/nucleophiles (e.g., H₂O, EtOH) allow for competition between SN1 and E1. libretexts.org

Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions have a higher activation energy and result in an increase in the number of molecules (greater entropy).

According to Zaitsev's rule , when multiple alkene products can be formed, the more substituted (and thus more stable) alkene is typically the major product. openstax.orgchadsprep.com In the case of diphenylmethyl mesylate, only one alkene product is possible.

Catalytic and Organometallic Mechanistic Studies of Diphenylmethyl Mesylate Transformations

Catalysts can be employed to mediate and control the transformations of diphenylmethyl mesylate, often providing alternative mechanistic pathways with enhanced selectivity and efficiency.

Role of Lewis Acids in Benzhydryl Ether Formation and Deprotection

Lewis acids can play a crucial role in reactions involving diphenylmethyl mesylate and its derivatives. nih.gov In the formation of benzhydryl ethers from a benzhydryl derivative and an alcohol, a Lewis acid can activate the leaving group, facilitating its departure and promoting the formation of the benzhydryl carbocation. This carbocation is then trapped by the alcohol to form the ether.

Conversely, Lewis acids are also used in the deprotection of benzhydryl ethers. The benzhydryl group is a common protecting group for alcohols. Deprotection can be achieved under acidic conditions, where the Lewis acid coordinates to the ether oxygen, weakening the C-O bond and facilitating its cleavage to regenerate the alcohol and the stabilized benzhydryl carbocation.

Transition Metal-Mediated Reactions Involving Diphenylmethyl Mesylate

Transition metal catalysis offers powerful methods for forming new bonds using substrates like diphenylmethyl mesylate. jocpr.commdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been developed for the synthesis of triarylmethanes from diarylmethyl derivatives. nih.gov

In these reactions, diphenylmethyl mesylate (or a related ester) can serve as the electrophile. The mechanism is believed to involve the oxidative addition of the diphenylmethyl mesylate to a low-valent transition metal complex, such as Pd(0). nih.gov Mechanistic studies on analogous diarylmethyl esters suggest that this oxidative addition can proceed via an SN2-type pathway. nih.gov This involves the nucleophilic attack of the Pd(0) complex on the electrophilic carbon, displacing the mesylate leaving group and leading to an organopalladium(II) intermediate with an inversion of stereochemistry. This intermediate then undergoes transmetalation with an organoboron reagent (in the Suzuki reaction) and subsequent reductive elimination to yield the final triarylmethane product and regenerate the Pd(0) catalyst. mdpi.comnih.gov These transition metal-mediated pathways provide a versatile alternative to classical nucleophilic substitution for constructing complex molecular architectures. nih.gov

Advanced Quantum Chemical and Computational Approaches to Reaction Mechanism Elucidation

The elucidation of complex reaction mechanisms at a molecular level often requires insights that transcend the capabilities of purely experimental techniques. Advanced quantum chemical and computational methods have become indispensable tools for providing a detailed, atomistic picture of reaction pathways, transition states, and the electronic factors governing reactivity. ufl.edu These approaches allow for the systematic investigation of proposed mechanisms, the prediction of kinetic and thermodynamic parameters, and the interpretation of experimental observations for reactions involving substrates like diphenylmethyl mesylate.

Density Functional Theory (DFT) for Transition State Analysis and Energy Profile Determination

Density Functional Theory (DFT) has emerged as a robust and widely used quantum mechanical method for investigating the mechanisms of organic reactions due to its favorable balance of computational cost and accuracy. researchgate.netyoutube.com It is particularly powerful for mapping the potential energy surface of a reaction, allowing for the identification and characterization of stationary points, which include reactants, intermediates, products, and, most critically, transition state (TS) structures. ufl.edunih.gov

The process begins with the geometry optimization of all proposed species. nih.gov To confirm the nature of these optimized structures, vibrational frequency calculations are performed. A stable species (reactant, intermediate, or product) will exhibit no imaginary frequencies, whereas a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the molecule moving along the reaction coordinate from reactant to product. nih.gov

Table 1: Illustrative DFT-Calculated Energy Profile for a Nucleophilic Substitution Reaction of a Sulfonate Ester

This interactive table presents a hypothetical energy profile for the reaction of a sulfonate ester with a nucleophile, illustrating the kind of data obtained from DFT calculations. The values are representative of a typical SN2 pathway.

| Species | Description | Relative Free Enthalpy (ΔG, kcal/mol) |

| Reactants | Diphenylmethyl Mesylate + Nucleophile | 0.0 |

| Transition State (TS) | Nucleophile-Carbon-Mesylate complex | +22.5 |

| Products | Substituted Product + Mesylate Anion | -15.0 |

| Note: These values are illustrative and would be determined for a specific reaction using DFT calculations, for example, at the B3LYP/6-311G(d,p) level of theory. researchgate.net |

Molecular Orbital Theory and Electron Density Analysis in Reactivity Prediction

Molecular Orbital (MO) theory provides a powerful conceptual framework for understanding chemical reactivity by analyzing the interactions between orbitals. numberanalytics.comyoutube.com A key component of this is Frontier Molecular Orbital (FMO) theory, which posits that the most significant interactions governing a reaction occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comic.ac.uk In the context of a reaction involving diphenylmethyl mesylate, the substrate acts as the electrophile. Therefore, its reactivity is primarily dictated by the energy and spatial distribution of its LUMO, which interacts with the HOMO of the incoming nucleophile. numberanalytics.comyoutube.com

For a bimolecular nucleophilic substitution (SN2) reaction, FMO theory predicts that the nucleophile will attack the carbon atom bearing the mesylate leaving group from the side opposite the leaving group (backside attack). bluffton.edu This is because the largest lobe of the LUMO, which is an antibonding σ* orbital associated with the C-O bond of the mesylate, is located on this backside. youtube.combluffton.edu Donation of electron density from the nucleophile's HOMO into this σ* LUMO weakens the C-O bond, leading to its eventual cleavage and the formation of the new bond with inversion of stereochemistry. youtube.com

In addition to MO theory, the analysis of the total electron density provides complementary insights into reactivity. mdpi.com The Molecular Electron Density Theory (MEDT) suggests that the capacity for electron density changes, rather than orbital interactions alone, is responsible for reactivity. mdpi.com Computational techniques can visualize the changes in electron density as a reaction proceeds from reactants through the transition state to products, highlighting where bonds are forming and breaking. nih.gov Furthermore, reactivity indices derived from electron density, such as Fukui functions, can be calculated to predict the most electrophilic and nucleophilic sites within a molecule, corroborating the predictions made by FMO theory. mdpi.com

Table 2: Predictive Reactivity Indicators for Diphenylmethyl Mesylate Pathways

This table summarizes how computational analyses of orbitals and electron density help predict the likely reaction pathway.

| Analysis Method | SN1 Pathway Indicator | SN2 Pathway Indicator |

| FMO Theory | Focus on the stability of the carbocation formed after the mesylate departs. A low-energy, delocalized LUMO on the resulting diphenylmethyl cation indicates high stability. | The LUMO is a σ* orbital localized on the C-O(mesylate) bond. A low LUMO energy and accessibility of its major lobe opposite the leaving group favor the reaction. bluffton.edu |

| Electron Density Analysis | Analysis of the ground state shows significant polarization of the C-O bond, predisposing it to heterolytic cleavage. | Calculation of Fukui functions (f+) identifies the benzylic carbon as the most susceptible site to nucleophilic attack. mdpi.com |

| Transition State Charge | The transition state involves significant charge separation as the leaving group departs. | The transition state features a more distributed negative charge across the nucleophile and the leaving group. bluffton.edu |

Computational Studies of Reaction Dynamics and Kinetic Isotope Effects

While the analysis of stationary points on the potential energy surface provides a static picture of a reaction, computational studies can also delve into the dynamics of the chemical transformation. One of the most powerful ways to connect computational models with experimental reality is through the study of Kinetic Isotope Effects (KIEs). researchgate.net A KIE is the change in the rate of a reaction when one of the atoms in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium).

Computationally, KIEs are determined by calculating the vibrational frequencies for both the isotopically light and heavy species at the reactant ground state and at the transition state. rsc.org The difference in zero-point vibrational energies (ZPVE) between the isotopic molecules is the main contributor to the KIE. A bond to a heavier isotope has a lower ZPVE. If this bond is broken or significantly weakened in the transition state, the difference in ZPVE between the two isotopologues will be smaller in the transition state than in the reactant, leading to a "normal" KIE (k_light/k_heavy > 1). Conversely, if a bond becomes stiffer in the transition state, an "inverse" KIE (k_light/k_heavy < 1) can be observed. rsc.org

Table 3: Illustrative Calculated Kinetic Isotope Effects for Mechanistic Diagnosis

This table shows hypothetical KIE values for the reaction of diphenylmethyl-d1-mesylate, demonstrating how they can be used to probe the reaction mechanism.

| Isotopic Position | Proposed Mechanism | Expected kH/kD Value | Mechanistic Implication |

| C-H (Benzylic) | SN1 | ~0.85 - 0.95 | Inverse secondary KIE due to sp3 → sp2 rehybridization in the rate-determining step. |

| C-H (Benzylic) | SN2 | ~1.0 - 1.15 | Small normal secondary KIE, sensitive to the precise TS structure (looseness of bending modes). |

| O=S(=O)(O)CH 3 | SN1 or SN2 | ~1.0 | No significant KIE expected as the C-H bonds of the methyl group on the mesylate are not directly involved in the reaction coordinate. |

Complex Chemical Transformations and Advanced Derivatization Strategies Utilizing Diphenylmethyl Mesylate

Alkylation, Arylation, and Other Cross-Coupling Reactions Enabled by Diphenylmethyl Mesylate

While direct cross-coupling reactions involving diphenylmethyl mesylate as the electrophilic partner are not extensively documented, its precursor, diphenylmethanol (B121723), can be activated to participate in such transformations. The conversion of diphenylmethyl mesylate to other reactive intermediates that then undergo cross-coupling is a more common strategy. For instance, the mesylate can be converted to a diphenylmethyl halide, which can then participate in various cross-coupling reactions.

The related diphenylmethyl (DPM) group can be introduced onto various nucleophiles, including alcohols, amines, and thiols, through alkylation reactions. Although diphenylmethyl halides are more commonly used for this purpose, diphenylmethyl mesylate can serve as an alternative alkylating agent, particularly when milder reaction conditions are desired. The reactivity of the mesylate can be tuned by the choice of solvent and base.

Table 1: Examples of Alkylation Reactions Using Diphenylmethyl Precursors

| Nucleophile | Reagent | Product | Reaction Type |

| Alcohol (ROH) | Diphenylmethyl Mesylate | Diphenylmethyl Ether (RO-DPM) | O-Alkylation |

| Amine (RNH2) | Diphenylmethyl Mesylate | Diphenylmethyl Amine (RNH-DPM) | N-Alkylation |

| Thiol (RSH) | Diphenylmethyl Mesylate | Diphenylmethyl Thioether (RS-DPM) | S-Alkylation |

Applications in Protecting Group Chemistry: Introduction and Selective Cleavage of Diphenylmethyl Ethers

The diphenylmethyl (DPM), or benzhydryl, group is a valuable protecting group for alcohols, forming diphenylmethyl ethers. nih.gov This group offers a unique combination of stability and selective deprotection options, making it highly useful in the synthesis of complex molecules. nih.gov

The introduction of the DPM protecting group can be achieved through various methods. While traditional approaches often involve the use of diphenylmethyl halides or diphenylmethanol under acidic conditions, diphenylmethyl mesylate provides an alternative route for the formation of DPM ethers. nih.gov The reaction of an alcohol with diphenylmethyl mesylate, typically in the presence of a non-nucleophilic base, affords the corresponding diphenylmethyl ether.

Selective cleavage of diphenylmethyl ethers is a key advantage of this protecting group. It can be removed under different conditions, providing orthogonality with other protecting groups. nih.gov The primary methods for deprotection include:

Hydrogenolysis: Similar to benzyl (B1604629) ethers, DPM ethers can be cleaved by catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source). nih.gov

Acidic Conditions: The DPM group is labile to acid, and its removal can be effected with various protic or Lewis acids. nih.gov The increased stability of the diphenylmethyl carbocation intermediate facilitates this cleavage.

The ability to deprotect the diphenylmethyl group under conditions that leave other protecting groups intact is crucial for orthogonal protection strategies in multistep synthesis. wikipedia.orgbham.ac.uk For example, a DPM ether can be selectively cleaved in the presence of acid-stable protecting groups like silyl (B83357) ethers or base-labile groups like acyl esters. libretexts.orgharvard.edu Conversely, the stability of DPM ethers to basic conditions allows for the selective removal of base-labile groups without affecting the DPM ether. This orthogonality is essential for the sequential unmasking of functional groups in the synthesis of complex natural products and other intricate molecules. bham.ac.uk

In nucleoside and carbohydrate chemistry, the selective protection and deprotection of multiple hydroxyl groups is a significant challenge. nih.govnih.govrsc.org The benzhydryl (DPM) group has found application in this field due to its unique properties. nih.govuniversiteitleiden.nl It can be introduced onto the hydroxyl groups of nucleosides and carbohydrates, and its steric bulk can influence the stereochemical outcome of subsequent glycosylation reactions. nih.govacademie-sciences.fr

The DPM group's lability to both acidic conditions and hydrogenolysis provides flexibility in synthetic planning. nih.govnih.gov For instance, in a molecule containing both a DPM ether and a trityl ether, the trityl group can often be removed with milder acid without affecting the DPM ether. libretexts.org This allows for the differential protection of hydroxyl groups of varying reactivity, a common requirement in carbohydrate and nucleoside synthesis. rsc.orgacademie-sciences.fr The use of palladium(II) chloride as a catalyst has been reported for the mild and efficient protection of hydroxyl groups in pyrimidine (B1678525) nucleosides as their diphenylmethyl ethers. nih.gov

Table 2: Comparison of Deprotection Conditions for Common Hydroxyl Protecting Groups

| Protecting Group | Abbreviation | Cleavage Conditions |

| Diphenylmethyl | DPM | H2/Pd, Acid |

| Benzyl | Bn | H2/Pd |

| p-Methoxybenzyl | PMB | H2/Pd, Acid, Oxidation |

| Trityl | Tr | Mild Acid |

| tert-Butyldimethylsilyl | TBDMS | Fluoride, Acid |

| Acetyl | Ac | Base, Acid |

Chemical Derivatization for Enhanced Reactivity and Functional Group Interconversion

Diphenylmethyl mesylate serves as a key intermediate for functional group interconversions. ub.edumit.eduimperial.ac.uk The mesylate group is an excellent leaving group, readily displaced by a variety of nucleophiles in SN2 reactions. masterorganicchemistry.comscribd.com This reactivity allows for the efficient conversion of the diphenylmethyl alcohol precursor into a range of other functional groups.

For example, treatment of diphenylmethyl mesylate with halide ions (e.g., from sodium iodide or lithium bromide) provides the corresponding diphenylmethyl halides. Reaction with azide (B81097) sources yields diphenylmethyl azide, a precursor to the corresponding amine. Similarly, displacement with cyanide can be used to introduce a nitrile group, which can be further elaborated. These transformations significantly expand the synthetic utility of the diphenylmethyl scaffold.

Table 3: Functional Group Interconversions from Diphenylmethyl Mesylate

| Reagent | Product Functional Group |

| Sodium Iodide (NaI) | Iodide (-I) |

| Lithium Bromide (LiBr) | Bromide (-Br) |

| Sodium Azide (NaN3) | Azide (-N3) |

| Sodium Cyanide (NaCN) | Nitrile (-CN) |

| Sodium Thiophenoxide (NaSPh) | Thioether (-SPh) |

Role of Diphenylmethyl Mesylate in the Construction of Diverse Molecular Architectures and Heterocyclic Systems

The diphenylmethyl group, introduced via its mesylate or other derivatives, is a valuable building block in the synthesis of diverse molecular architectures, including various heterocyclic systems. nih.gov The steric and electronic properties of this bulky substituent can influence the regioselectivity and stereoselectivity of cyclization reactions.

The diphenylmethyl moiety is present in a number of biologically active compounds. Its lipophilic nature can enhance the ability of a molecule to cross cell membranes, a desirable property for many drug candidates. By incorporating the diphenylmethyl group using reagents like diphenylmethyl mesylate, medicinal chemists can modulate the pharmacokinetic and pharmacodynamic properties of lead compounds.

Furthermore, the diphenylmethyl group can serve as a scaffold for the construction of research probes. For example, its fluorescent properties, or the ability to attach fluorescent tags to it, can be exploited in the development of probes for biological imaging and assays. The versatility of diphenylmethyl mesylate as a reactive intermediate facilitates the synthesis of a wide array of such specialized molecules. nih.gov

Cutting Edge Analytical Methodologies for the Characterization and Mechanistic Analysis of Diphenylmethyl Mesylate

Advanced Spectroscopic Techniques for Structural and Conformational Investigations

Spectroscopic methods provide fundamental insights into the molecular architecture of Diphenylmethyl Mesylate.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, NOESY/ROESY for Stereochemistry)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of Diphenylmethyl Mesylate. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to map the connectivity and spatial relationships of atoms within the molecule.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For Diphenylmethyl Mesylate, characteristic signals would be expected for the methyl protons of the mesyl group, the methine proton of the diphenylmethyl moiety, and the aromatic protons of the two phenyl rings. hmdb.cachemicalbook.com The integration of these signals allows for the quantitative determination of the relative number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. hmdb.cahmdb.cachemicalbook.com Signals corresponding to the methyl carbon, the methine carbon, and the various aromatic carbons (ipso, ortho, meta, para) would be observed, providing a carbon skeleton fingerprint of the molecule. hmdb.cahmdb.cachemicalbook.com

2D NMR (COSY, HSQC, HMBC): To further elucidate the structure, 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, confirming the connectivity between adjacent protons, particularly within the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity between the mesyl group, the diphenylmethyl fragment, and the phenyl rings.

NOESY/ROESY for Stereochemical Analysis: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR techniques used to investigate through-space proximity of nuclei, which is essential for determining stereochemistry and conformational preferences. acdlabs.comlibretexts.orgacdlabs.comyoutube.com While Diphenylmethyl Mesylate itself is achiral, these techniques would be invaluable for studying its interactions with chiral molecules or for analyzing stereoisomers of related derivatives. libretexts.orgacdlabs.comnih.gov NOESY and ROESY experiments detect correlations between protons that are close to each other in space, typically within 5 Å, regardless of whether they are directly bonded. acdlabs.com This information helps in constructing a three-dimensional model of the molecule. youtube.com

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Diphenylmethyl Mesylate Note: These are predicted values and may vary slightly based on solvent and experimental conditions.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Mesyl (CH₃) | ~2.9 | ~38 |

| Methine (CH) | ~6.3 | ~80 |

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS/MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a primary technique for determining the molecular weight of Diphenylmethyl Mesylate and for gaining structural information through the analysis of its fragmentation patterns.

Molecular Ion Determination: Electron Impact (EI) or soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are used to generate a molecular ion (M⁺) or a pseudomolecular ion (e.g., [M+H]⁺ or [M+Na]⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound, which for Diphenylmethyl Mesylate (C₁₄H₁₄O₃S) is 262.33 g/mol . nih.gov

Fragmentation Pattern Analysis: Under the high-energy conditions of mass spectrometry, the molecular ion fragments in a predictable manner, yielding a unique mass spectrum that serves as a molecular fingerprint. nih.govlibretexts.orgyoutube.comnih.govyoutube.com The analysis of these fragments helps to confirm the structure of the molecule. nih.govyoutube.comnih.gov Key fragmentation pathways for Diphenylmethyl Mesylate would likely involve:

Cleavage of the C-O bond to generate the stable diphenylmethyl cation (m/z 167) and a mesylate radical.

Loss of the mesyl group (SO₂CH₃) to give a fragment corresponding to the diphenylmethyl moiety.

Further fragmentation of the diphenylmethyl cation.

Hyphenated Techniques (LC-MS/MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.govnih.gov This is particularly useful for the analysis of Diphenylmethyl Mesylate in complex mixtures, such as reaction monitoring or impurity profiling. nih.gov In an LC-MS/MS experiment, the parent ion of interest is selected and subjected to collision-induced dissociation (CID) to generate a series of product ions, providing an additional layer of structural confirmation. nih.gov

Interactive Table: Expected Key Mass Fragments of Diphenylmethyl Mesylate

| Fragment | Structure | Expected m/z |

|---|---|---|

| Molecular Ion [M]⁺ | [C₁₄H₁₄O₃S]⁺ | 262 |

| Diphenylmethyl Cation | [CH(C₆H₅)₂]⁺ | 167 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of Diphenylmethyl Mesylate would exhibit characteristic absorption bands corresponding to:

S=O stretching: Strong absorptions in the regions of 1350-1300 cm⁻¹ and 1180-1160 cm⁻¹ are indicative of the sulfonate group.

C-O stretching: A band in the 1200-1000 cm⁻¹ region corresponds to the ester C-O bond.

Aromatic C-H stretching: Signals just above 3000 cm⁻¹.

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

Aliphatic C-H stretching: Signals just below 3000 cm⁻¹ for the methyl and methine groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like Diphenylmethyl Mesylate exhibit characteristic absorption bands in the UV region due to π → π* transitions of the phenyl rings. The presence of the sulfonate ester group may cause a slight shift in the absorption maxima compared to unsubstituted diphenylmethane. This technique is often used for quantitative analysis in conjunction with chromatography.

Sophisticated Chromatographic Separation Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for separating Diphenylmethyl Mesylate from impurities and for monitoring the progress of chemical reactions.

Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Both HPLC and UPLC are powerful liquid chromatographic techniques used for the separation, identification, and quantification of Diphenylmethyl Mesylate. google.comnih.govresearchgate.netnih.govresearchgate.net UPLC, which utilizes smaller particle sizes in the stationary phase (<2 µm), offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. ptfarm.plmdpi.com

Method Development: A typical reversed-phase HPLC or UPLC method for Diphenylmethyl Mesylate would involve:

Column: A C18 or C8 column is commonly used for the separation of moderately polar compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed to achieve optimal separation. google.comnih.govresearchgate.netnih.gov

Detection: UV detection at a wavelength where the analyte exhibits strong absorbance is the most common method. nih.govresearchgate.netnih.gov

Flow Rate and Temperature: These parameters are optimized to achieve good peak shape and resolution within a reasonable analysis time. ptfarm.pl

Method Validation: Once developed, the analytical method must be validated according to guidelines from organizations like the International Council for Harmonisation (ICH) to ensure its reliability. researchgate.netglobalresearchonline.net Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The demonstration that the response is directly proportional to the concentration of the analyte over a given range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Interactive Table: Typical HPLC/UPLC Method Parameters for Diphenylmethyl Mesylate Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-phase C18, 2.1-4.6 mm ID, 1.7-5 µm particle size |

| Mobile Phase | Acetonitrile/Methanol (B129727) and Water/Buffer (e.g., phosphate, formate) |

| Elution | Gradient |

| Flow Rate | 0.2-1.0 mL/min |

| Detection | UV at ~220-260 nm |

Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC) in Specialized Applications

Gas Chromatography (GC): GC is a suitable technique for the analysis of volatile and thermally stable compounds. rsc.orgbrjac.com.br While Diphenylmethyl Mesylate has a relatively high boiling point, it can be analyzed by GC, often with a high-temperature capillary column and a flame ionization detector (FID) or a mass spectrometer (GC-MS). researchgate.netglobalresearchonline.netnih.gov GC-MS is particularly powerful as it provides both retention time data for quantification and mass spectral data for confirmation of identity. researchgate.netglobalresearchonline.netnih.gov This technique is especially useful for detecting and quantifying volatile impurities that may be present in the technical grade material. researchgate.netglobalresearchonline.net

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique that offers several advantages, including high sample throughput, low cost, and the ability to analyze multiple samples simultaneously. It can be used for the qualitative and semi-quantitative analysis of Diphenylmethyl Mesylate, for purity checks, and for monitoring reaction progress. A suitable HPTLC method would involve spotting the sample on a silica (B1680970) gel plate and developing it with an appropriate solvent system. The separated spots can be visualized under UV light and quantified using a densitometer.

Synergistic Integration of Experimental and Computational Analytical Approaches

The comprehensive characterization of Diphenylmethyl Mesylate, particularly in its technical-grade form, necessitates a sophisticated analytical strategy that transcends the limitations of individual techniques. A powerful modern approach involves the synergistic integration of experimental measurements with high-level computational modeling. This combination provides a deeper understanding of the molecule's structural, spectroscopic, and reactive properties, allowing for a more robust and detailed analysis than is possible with either method alone.

The core principle of this integrated approach lies in using computational chemistry, primarily Density Functional Theory (DFT), to build a theoretical model of Diphenylmethyl Mesylate. This model can predict various molecular properties, which are then compared against and used to interpret data obtained from experimental techniques like NMR, IR spectroscopy, and mass spectrometry. The close correlation between predicted and measured values validates both the theoretical model and the experimental assignments.

For structural and spectroscopic characterization, computational models can predict key parameters. For instance, DFT calculations can provide optimized molecular geometries, bond lengths, and bond angles. Furthermore, these models can simulate vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. When experimental spectra are complex, these calculated spectra serve as an invaluable guide for assigning specific peaks to corresponding atoms or vibrational modes within the molecule.

The synergy between computational and experimental methods is particularly powerful for elucidating reaction mechanisms. researchgate.net For Diphenylmethyl Mesylate, which is reactive, understanding its stability, degradation pathways, and the kinetics of its reactions is crucial. Computational chemistry can map potential energy surfaces for reactions like solvolysis or decomposition. youtube.com This allows for the calculation of energies for reactants, transition states, intermediates, and products, providing a complete energetic profile of the reaction. These theoretical predictions can then guide experimental studies to detect proposed intermediates or validate kinetic parameters. For example, molecular dynamics simulations can offer insights into the stability of molecular complexes and their interactions. mdpi.com

The table below illustrates how theoretical calculations are compared with experimental data to confirm the structural and spectroscopic identity of Diphenylmethyl Mesylate.

Table 1: Illustrative Comparison of Experimental and DFT-Calculated Spectroscopic Data for Diphenylmethyl Mesylate

| Parameter | Functional Group/Atom | Experimental Value (Typical) | Calculated Value (DFT) | Correlation |

|---|---|---|---|---|

| ¹H-NMR Chemical Shift (δ, ppm) | Methine Proton (-CH-) | 6.3 ppm | 6.25 ppm | High |

| ¹³C-NMR Chemical Shift (δ, ppm) | Methine Carbon (-CH-) | 75 ppm | 74.8 ppm | High |

| ¹³C-NMR Chemical Shift (δ, ppm) | Methyl Carbon (-CH₃) | 38 ppm | 37.9 ppm | High |

| IR Absorption (cm⁻¹) | Asymmetric S=O Stretch | 1350 cm⁻¹ | 1355 cm⁻¹ | High |

| IR Absorption (cm⁻¹) | Symmetric S=O Stretch | 1175 cm⁻¹ | 1172 cm⁻¹ | High |

| IR Absorption (cm⁻¹) | C-O Stretch | 950 cm⁻¹ | 948 cm⁻¹ | High |

Note: The data presented in this table are representative examples to illustrate the concept of synergistic analysis and are not derived from a single published study on Diphenylmethyl Mesylate.

Furthermore, this integrated approach is indispensable for mechanistic analysis. By modeling a reaction pathway, such as the hydrolysis of Diphenylmethyl Mesylate, key kinetic and thermodynamic parameters can be predicted and then targeted for experimental verification.

Table 2: Example of Integrated Mechanistic Analysis for Diphenylmethyl Mesylate Hydrolysis

| Parameter | Computational Prediction (DFT) | Experimental Finding | Interpretation |

|---|---|---|---|

| Reaction Intermediate | Benzhydryl Cation Stabilized | Detected via Time-Resolved Spectroscopy | Confirms S_N1-like mechanism |

| Activation Energy (ΔG‡) | 22 kcal/mol | 24 kcal/mol (from kinetic studies) | Good agreement validates the proposed transition state |

| Reaction Enthalpy (ΔH) | -15 kcal/mol | -14 kcal/mol (from calorimetry) | Confirms the exothermic nature of the hydrolysis |

Note: The data in this table are hypothetical and serve to illustrate the application of integrated analysis in studying reaction mechanisms.

Future Prospects and Emerging Research Frontiers for Diphenylmethyl Mesylate Chemistry

Development of Novel Catalytic Systems and Reagents for Enhanced Reactivity and Selectivity

The development of innovative catalytic systems is a primary frontier for expanding the applications of Diphenylmethyl Mesylate. A key area of research involves the use of transition metal catalysis to achieve reactions that are otherwise difficult. Palladium-catalyzed cross-coupling reactions, for instance, represent a powerful method for forming new carbon-carbon bonds. Research into the Suzuki-Miyaura reactions of diarylmethyl esters, a class of compounds to which Diphenylmethyl Mesylate belongs, demonstrates the potential for highly selective transformations. polysciences.com

In these systems, a palladium catalyst facilitates the coupling of the diphenylmethyl group with various arylboronic acids. polysciences.com This methodology allows for the synthesis of complex triarylmethanes, which are valuable scaffolds in medicinal chemistry and materials science. polysciences.com The choice of the ester's leaving group and reaction conditions are critical for success. polysciences.com Future work will likely focus on optimizing these catalytic systems to improve yields, broaden the scope of compatible coupling partners, and reduce catalyst loading, making the process more economical and sustainable. The development of new ligands for the palladium catalyst could further enhance selectivity, allowing for precise control over the chemical architecture of the final product.

Beyond palladium, research into other transition metal catalysts and novel enzymatic reaction systems could open new pathways for Diphenylmethyl Mesylate transformations. savemyexams.com The goal is to create more efficient and environmentally benign biocatalytic processes that offer high selectivity under mild conditions. savemyexams.com

Exploration of Diphenylmethyl Mesylate in Advanced Materials Science and Polymer Chemistry

The unique structural properties of the diphenylmethyl (or benzhydryl) group are being explored for the creation of advanced polymers and materials. The bulky nature of this group can impart specific characteristics such as thermal stability and controlled stereochemistry to a polymer backbone.

One promising avenue is the use of monomers containing the diphenylmethyl group, such as Diphenylmethyl Methacrylate (B99206), in polymerization reactions. acs.org Research has shown that the polymerization of bulky methacrylate monomers can be controlled to produce polymers with specific tacticities (the spatial arrangement of monomer units), which in turn influences the material's physical properties. acs.orgresearchgate.net For example, group-transfer polymerization of Diphenylmethyl Methacrylate is a subject of study for controlling the stereochemistry of the resulting polymer. acs.org

Furthermore, mesylate groups themselves can serve as precursors in polymer synthesis. Polymeric precursors containing mesylate groups have been used to synthesize energetic polymers like poly(glycidyl azide) (GAP), where the mesylate is substituted by an azide (B81097) group. researchgate.net This suggests that a polymer chain functionalized with Diphenylmethyl Mesylate could be a versatile platform for further modification, allowing for the grafting of different functional groups to create materials with tailored properties.

The photosensitive nature of the benzhydryl group also presents opportunities in the design of photodegradable polymers. savemyexams.comresearchgate.net Polymers that break down into smaller molecules upon exposure to UV light are of great interest for applications in biomedicine, such as for drug delivery or temporary tissue scaffolds, and in creating more environmentally friendly materials. researchgate.net The incorporation of the diphenylmethyl moiety into a polymer backbone could lead to materials that degrade under specific light conditions, offering controlled release or disassembly.

Application of Artificial Intelligence and Machine Learning in Predicting Reactivity and Designing Transformations

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical research, with significant potential for advancing the chemistry of Diphenylmethyl Mesylate. These computational approaches can analyze vast datasets to predict chemical reactivity, reaction outcomes, and even design novel synthetic pathways, thereby accelerating the pace of discovery. sigmaaldrich.comwikipedia.org

For a complex reagent like Diphenylmethyl Mesylate, ML models can be trained to predict its reactivity with a wide array of nucleophiles under various conditions. dtic.milkpi.ua By considering molecular and electronic properties, these models can achieve high precision in predicting outcomes like reaction yield and purity. sigmaaldrich.comdtic.mil This predictive power allows researchers to screen thousands of potential reactions virtually, saving significant time and resources by focusing experimental efforts on the most promising candidates. acs.org

A key application is the design of new chemical transformations. acs.org An ML model can predict where a molecule is most likely to react and how that reaction site might change under different conditions, such as with a different solvent or catalyst. acs.org This capability is invaluable for planning multi-step syntheses and for the late-stage functionalization of complex molecules where selectivity is crucial.

The table below illustrates the conceptual framework of how an AI/ML model would approach the prediction of a reaction involving Diphenylmethyl Mesylate.

| Input Parameters for ML Model | Predicted Outputs | Potential Benefits for Research |

| Structure of Diphenylmethyl Mesylate | Reaction Success (Yes/No) | Reduces failed experiments. |

| Structure of Nucleophile | Predicted Yield (%) | Prioritizes high-yielding reactions. |

| Solvent Type & Properties | Predicted Purity (%) | Optimizes for easier purification. |

| Catalyst & Ligand Information | Identification of Potential Byproducts | Informs reaction workup and analysis. |

| Temperature & Reaction Time | Optimal Reaction Conditions | Accelerates process development. |

By leveraging these powerful computational tools, chemists can move beyond traditional trial-and-error experimentation and toward a more predictive and design-oriented approach to chemical synthesis involving Diphenylmethyl Mesylate.

Sustainable and Green Chemistry Innovations in the Synthesis and Utilization of Diphenylmethyl Mesylate

Aligning the synthesis and use of Diphenylmethyl Mesylate with the principles of green chemistry is a critical goal for future research. This involves developing processes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wikipedia.org

A primary focus is the replacement of conventional, often hazardous, organic solvents with greener alternatives. researchgate.net Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which are derived from renewable resources and have a better environmental profile, are being investigated as replacements for traditional solvents. acs.orgnih.gov The use of water as a solvent, where feasible, is another key strategy due to its non-toxic and non-flammable nature. researchgate.net

Another major area of innovation is the shift from stoichiometric reagents to catalytic processes. researchgate.net The synthesis of related diphenylmethyl esters has been explored using methods that avoid toxic and potentially explosive reagents like diphenyldiazomethane. nih.gov Similarly, developing catalytic routes for both the synthesis and subsequent reactions of Diphenylmethyl Mesylate can significantly improve atom economy and reduce the generation of chemical waste. researchgate.net For instance, base-catalyzed methods for ester synthesis under neat (solvent-free) conditions are being developed to minimize environmental impact. researchgate.net

The environmental performance of a chemical process can be quantified using metrics like the E-factor (Environmental Factor), which measures the mass of waste produced per unit of product. nih.gov The table below provides a conceptual comparison between a traditional and a green synthesis approach that could be applied to a process involving Diphenylmethyl Mesylate, based on improvements seen in similar chemical syntheses. nih.govresearchgate.net

| Metric | Traditional Synthesis Process | Potential Green Synthesis Process | Improvement |

| Solvents | Chlorinated Solvents (e.g., Dichloromethane) | Bio-derived Solvents (e.g., 2-MeTHF) | Reduced toxicity and environmental persistence. |

| Reagents | Stoichiometric, hazardous reagents | Catalytic system, safer alternatives | Less waste, improved safety. |

| E-Factor | High (e.g., 25-50) | Low (e.g., 5-10) | Significant reduction in overall waste. |

| Energy Use | High-temperature reflux | Lower temperature, more efficient heating | Reduced carbon footprint. |

| Process Steps | Multiple protection/deprotection steps | One-pot or streamlined synthesis | Fewer steps, less waste, and time. |

By integrating these green chemistry principles, the lifecycle of Diphenylmethyl Mesylate—from its creation to its use in synthesizing valuable compounds—can be made substantially more sustainable. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Diphenylmethyl Mesylate (Technical Grade) in laboratory settings?

- Methodological Answer : A one-pot synthesis under inert atmosphere (e.g., nitrogen) is recommended, adapting protocols from mesylate salt reactions. Dissolve precursors in aprotic solvents like DMSO at 70°C, followed by silica-based substrate addition (e.g., MCM-41) for immobilization. Post-reaction, wash with acetonitrile and vacuum-dry to isolate the product . Key parameters include solvent choice, temperature control, and inert conditions to prevent hydrolysis.

Q. How should researchers characterize the purity and structural integrity of Diphenylmethyl Mesylate?

- Methodological Answer : Combine elemental analysis (e.g., %C, %H, %N) with spectroscopic techniques (NMR for functional groups, FTIR for bond vibrations). For purity, employ HPLC with UV detection (λ = 254–280 nm) using C18 columns and mobile phases like acetonitrile:water (70:30) at 1 mL/min flow rate . Cross-validate results with TLC (silica gel plates, chloroform:methanol eluent) to confirm Rf consistency .

Q. What are the key considerations for handling Diphenylmethyl Mesylate in laboratory settings?

- Methodological Answer : Use chemical-resistant gloves (JIS T 8116 standard), safety goggles, and long-sleeved attire to minimize exposure. Work in a fume hood to avoid inhalation. Store in airtight containers at room temperature, away from moisture and oxidizing agents. Document safety protocols per institutional guidelines .

Advanced Research Questions

Q. How can researchers validate analytical methods for quantifying Diphenylmethyl Mesylate in complex matrices?

- Methodological Answer : Conduct robustness testing by varying HPLC parameters (pH, column temperature) using experimental design (e.g., factorial design). Assess ruggedness via inter-analyst reproducibility: two analysts should prepare samples independently, with <5% RSD in retention times and peak areas. Validate specificity by spiking matrices (e.g., serum, urine) and confirming no interference at the analyte’s retention window .

Q. What strategies address discrepancies in Diphenylmethyl Mesylate’s stability data across studies?

- Methodological Answer : Systematically evaluate environmental factors:

- pH : Conduct stability studies across pH 7–10 (buffered solutions) to identify degradation pathways.

- Temperature : Use accelerated stability testing (40°C, 75% RH) and compare kinetics to ambient conditions.

- Catalytic Effects : Test for metal ion contamination (e.g., Fe³⁺) using chelators like EDTA, as seen in pyrogallol autoxidation studies .

Q. How to design in vivo studies evaluating Diphenylmethyl Mesylate’s pharmacokinetics?

- Methodological Answer : Use rodent models with controlled administration routes (oral gavage vs. intraperitoneal injection). Dose escalation studies (e.g., 10–100 mg/kg) should include plasma sampling at 0, 1, 4, 8, and 24 hours post-administration. Analyze plasma via LC-MS/MS, referencing protocols for structurally similar mesylates (e.g., TRx0237 mesylate) .

Q. How to investigate Diphenylmethyl Mesylate’s role as an alkylating agent in kinase substrate identification?

- Methodological Answer : Adapt protocols from p-nitrobenzyl mesylate studies . Incubate Diphenylmethyl Mesylate with kinase-rich lysates, followed by alkylation of phosphorylated residues. Enrich modified peptides via anti-mesylate antibodies and identify substrates via mass spectrometry. Validate using kinase inhibition assays (IC50 determination).

Q. How to ensure reproducibility in synthesizing Diphenylmethyl Mesylate batches?

- Methodological Answer : Document reaction parameters (solvent volume, stirring time, drying temperature) in detail. Include raw data (e.g., NMR spectra, elemental analysis) in appendices, as recommended for technical reports . Share synthetic protocols via open-access platforms to enable cross-lab validation .

Methodological Notes

- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Use appendices for raw data (e.g., chromatograms, spectra) and metadata (instrument settings, batch numbers) .

- Reproducibility : Pre-register experimental designs and statistical plans to mitigate bias. Reference institutional guidelines for chemical reporting (e.g., purity, storage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.